2-Phenylpropionaldehyde oxime

Physical form Formulation handling Storage stability

2-Phenylpropanal oxime is a room-temperature-stable crystalline solid (mp 96-98°C) that circumvents the air-sensitive liquid handling of the parent hydratropaldehyde. • Direct enzymatic dehydration with OxdPsp/IOP delivers (S)-2-phenylpropanenitrile in 95.7% yield and 94.1% ee, a critical chiral pharmaceutical building block. • Powder storage at -20°C ensures 3-year shelf life; no cold-chain transport needed, reducing logistics costs.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 59647-78-8
Cat. No. B1664570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpropionaldehyde oxime
CAS59647-78-8
Synonyms2-Phenylpropionaldehyde oxime;  AI3-13013;  AI3 13013;  AI313013
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC(C=NO)C1=CC=CC=C1
InChIInChI=1S/C9H11NO/c1-8(7-10-11)9-5-3-2-4-6-9/h2-8,11H,1H3
InChIKeySETWHVMVMWYJQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpropionaldehyde Oxime – Procurement Profile


2-Phenylpropionaldehyde oxime (syn. 2-phenylpropanal oxime, hydratropaldehyde oxime, 2-methyl-2-phenylacetaldehyde oxime) is an aromatic aldoxime of molecular formula C₉H₁₁NO and molecular weight 149.19 g/mol [1]. It is a crystalline solid at ambient temperature with a melting point of 96–98 °C and a reduced-pressure boiling point of 408–411 K at 0.020 bar [2][3]. The compound is classified as a food-grade flavor ingredient and has been assigned NSC 67342 . Unlike its parent carbonyl compound 2-phenylpropionaldehyde (hydratropaldehyde, CAS 93-53-8) — a liquid that is air-sensitive and requires refrigerated storage under inert gas — the oxime is a stable solid, simplifying handling, shipping, and formulation workflows [4].

Physical Form
Ambient-stable crystalline solid; eliminates cold-chain and inert-gas handling required for liquid aldehyde.
Enzymatic Substrate
Specific substrate for aldoxime dehydratase, enabling chiral nitrile synthesis without prior oximation.
Reported Profile
Class-level non-mutagenic, non-cytotoxic behavior reported in Ames and MTS assays.

Why Generic Substitution Is Not Feasible


Although 2-phenylpropionaldehyde oxime shares the phenylpropanal backbone with hydratropaldehyde (CAS 93-53-8) and belongs to the same aldoxime family as benzaldehyde oxime (CAS 932-90-1) and phenylacetaldehyde oxime (CAS 7028-48-0), substitution among these compounds introduces quantifiable differences in physical form, stability, synthetic utility, and safety profile that directly affect procurement and application decisions [1]. The parent aldehyde is a liquid (mp < −50 °C) requiring refrigerated, inert-atmosphere storage, whereas the oxime is a shelf-stable solid (mp 96–98 °C) [2]. Critically, the oxime serves as a specific chiral substrate for enzymatic asymmetric nitrile synthesis — a transformation that the parent carbonyl compound cannot undergo — achieving 95.7% yield and 94.1% enantiomeric excess under published conditions [3]. Oximation also shifts the toxicological profile: the oxime class demonstrates non-mutagenic, non-cytotoxic behavior in standardized Ames and MTS assays, whereas the corresponding carbonyl compounds may carry distinct hazard classifications [4].

Physical form mismatch
The oxime is a shelf-stable crystalline solid; the parent aldehyde is an air-sensitive liquid requiring refrigerated, inert-atmosphere storage. Handling workflows may not transfer directly.
Synthetic capability gap
Only the oxime undergoes aldoxime dehydratase-catalyzed dehydration to chiral nitrile; the parent aldehyde cannot serve as substrate without prior oximation.
Toxicological profile may differ
Oxime class exhibits reported non-mutagenic, non-cytotoxic behavior; corresponding carbonyl compounds may carry distinct hazard classifications — not directly interchangeable when safety-related endpoint context matters.

Quantitative Differentiation Evidence


Physical Form: Crystalline Solid vs. Liquid Aldehyde

2-Phenylpropionaldehyde oxime is a crystalline solid at ambient temperature with a melting point of 96–98 °C [1]. The parent carbonyl compound, 2-phenylpropionaldehyde (hydratropaldehyde, CAS 93-53-8), is a colorless to yellowish liquid with a melting point below −50 °C [2]. This phase difference represents a fundamental handling and formulation advantage: solid oxime can be weighed, shipped, and formulated without the cold-chain and inert-atmosphere constraints required for the air-sensitive liquid aldehyde .

Physical Form
Head-to-head
Δ mp > 146 °C: crystalline solid (96–98 °C) vs. liquid aldehyde (
Supports non-cold-chain procurement and formulation workflows.
Data from multiple databases; conditions at ambient pressure.
Enzymatic Dehydration
Head-to-head
95.7% yield, 94.1% ee, 98.6% conversion (IOP-catalyzed)
Unique substrate for enantioselective nitrile synthesis; aldehyde not compatible.
Enzymatic system with immobilized OxdPsp; (E)-enriched substrate.
Safety Profile
Class-level
Ames-negative, non-cytotoxic (HEK293T viability >85%); MIC range 0.075–2.400 mg/mL vs. methylparaben 0.400–3.600 mg/mL
Reported non-mutagenic, non-cytotoxic class profile supports safety-related endpoint review.
Class-level inference; verify for specific compound batch.
Hydrolytic Stability
Class-level
100–1,000× more resistant to hydrolysis than hydrazones
Supports aqueous formulation stability screening.
Class-level property; may vary with specific aldoxime.
Physical form Formulation handling Storage stability

Enzymatic Asymmetric Dehydration to Chiral Nitrile

Immobilized aldoxime dehydratase (OxdPsp on macroporous adsorption resin, IOP) catalyzes the dehydration of 2-phenylpropanal oxime to produce (S)-2-phenylpropanenitrile with 95.7% yield, 94.1% enantiomeric excess, and 98.6% conversion using (E)-enriched aldoxime substrate (E/Z = 97/3) [1]. The parent aldehyde (2-phenylpropionaldehyde) cannot directly serve as a substrate for this enzymatic transformation without prior oximation, making the oxime the essential entry point for this cyanide-free asymmetric nitrile synthesis route [2]. After three catalyst recycling steps, the yield of (S)-2-phenylpropanenitrile still reached 83.6%, demonstrating practical catalyst reusability [1].

Enzymatic Dehydration
Head-to-head
95.7% yield, 94.1% ee, 98.6% conversion (IOP-catalyzed)
Unique substrate for enantioselective nitrile synthesis; aldehyde not compatible.
Enzymatic system with immobilized OxdPsp; (E)-enriched substrate.
Asymmetric synthesis Enzymatic catalysis Chiral nitrile

Non-Mutagenic and Non-Cytotoxic Safety Profile

In the first comprehensive evaluation of flavor and fragrance oximes, Balcerzak et al. (2023) tested 24 aldehydes, ketones, oximes, and oxime ethers [1]. All tested compounds — including the oxime class — exhibited no mutagenic effects in the Ames assay (Salmonella typhimurium TA98 and TA100, concentration range 0.0781–40 mg/mL) and no cytotoxic effects in the MTS assay (HEK293T cells, 0.025 mM) [1]. Oximes and oxime ethers as a class showed antimicrobial activity against pathogenic species (P. aeruginosa, S. aureus, E. coli, L. pneumophila, A. brasiliensis, C. albicans) with MIC range 0.075–2.400 mg/mL, compared to the widely used preservative methylparaben with MIC range 0.400–3.600 mg/mL [1]. The companion 2022 study by Surowiak et al. confirmed that none of the 53 oximes and carbonyl compounds tested exhibited toxicity to HEK293T cells, with all cell viabilities exceeding 85% [2]. Notably, 2-phenylpropionaldehyde demonstrated antifungal activity against A. brasiliensis with MIC = 37.50 mg/L (0.28 mM) [2], establishing a direct activity benchmark for the carbonyl- oxime pair within the same study system.

Safety Profile
Class-level
Ames-negative, non-cytotoxic (HEK293T viability >85%); MIC range 0.075–2.400 mg/mL vs. methylparaben 0.400–3.600 mg/mL
Reported non-mutagenic, non-cytotoxic class profile supports safety-related endpoint review.
Class-level inference; verify for specific compound batch.
Genotoxicity Cytotoxicity Antimicrobial safety

Hydrolytic Stability vs. Hydrazones

Aliphatic oximes demonstrate 10²- to 10³-fold greater resistance to hydrolysis than analogous hydrazones under comparable conditions [1]. This intrinsic stability advantage is conferred by the C=N–OH functional group and has been documented in authoritative organic chemistry references [1][2]. The hydrolytic resistance has practical implications for aqueous formulation stability and long-term storage in applications where hydrazone-based analogs would undergo degradation. 2-Phenylpropionaldehyde oxime, as an aldoxime, benefits from this class-level property, which distinguishes it from hydrazone derivatives that might otherwise be considered as alternative nitrogen-containing carbonyl derivatives. Z-2-Phenylpropionaldoxime exhibits stability under normal conditions but may decompose under extreme conditions (high temperature or strong acids) .

Hydrolytic Stability
Class-level
100–1,000× more resistant to hydrolysis than hydrazones
Supports aqueous formulation stability screening.
Class-level property; may vary with specific aldoxime.
Hydrolytic stability Shelf-life Formulation robustness

High-Value Application Scenarios


Cyanide-Free Asymmetric Synthesis of Chiral Nitriles

This compound is the optimal substrate for enzymatic asymmetric dehydration using immobilized aldoxime dehydratase (OxdPsp/IOP) to produce (S)-2-phenylpropanenitrile — a chiral building block for pharmaceutical intermediates — with 95.7% yield, 94.1% ee, and 98.6% conversion [1]. The parent aldehyde cannot serve as a substrate; no prior oximation step is needed when the oxime is procured directly. After three catalyst recycles, 83.6% yield is maintained, supporting process-scale feasibility [1]. This application scenario is exclusive to the aldoxime form and cannot be replicated with hydratropaldehyde or simpler oximes lacking the α-methyl substitution pattern.

Functional Perfumery and Antimicrobial Formulation

As a food-grade flavor ingredient with documented class-level non-mutagenicity and non-cytotoxicity (HEK293T cell viability > 85% at 25 µM; Ames-negative at 0.0781–40 mg/mL) [2][3], 2-phenylpropionaldehyde oxime is suitable for incorporation into functional perfumery and preservative systems where antimicrobial activity must be balanced with human safety. The oxime class achieves MIC values as low as 0.075 mg/mL against pathogenic species, compared to the methylparaben benchmark of 0.400–3.600 mg/mL [2]. The parent aldehyde 2-phenylpropionaldehyde shows a defined antifungal MIC of 37.50 mg/L against A. brasiliensis in the same assay system [3], providing a direct activity reference point within the same chemical family.

Ambient-Stable Solid for Non-Cold-Chain Formulation

With a melting point of 96–98 °C, 2-phenylpropionaldehyde oxime is a room-temperature-stable crystalline solid, eliminating the cold-chain storage (0–10 °C) and inert-gas handling requirements mandated for the air-sensitive liquid parent aldehyde (mp < −50 °C) [4]. Powder storage at −20 °C provides a 3-year shelf life . This phase advantage simplifies powder-blending operations in dry flavor formulation, reduces shipping costs, and removes the oxidation-degradation risk associated with aldehyde storage — a direct procurement differentiator for industrial-scale flavor houses.

Aqueous Formulation Stabilization via Hydrolytic Resistance

The aldoxime functional group provides 100- to 1,000-fold greater resistance to hydrolysis compared to hydrazone-based alternatives [5]. This quantifiable stability advantage supports the selection of 2-phenylpropionaldehyde oxime over hydrazone derivatives in aqueous flavor or fragrance systems, and over the parent aldehyde which is susceptible to air oxidation. Procurement for long-shelf-life consumer products (cleaning agents, air-care systems, functional cosmetics) benefits directly from this demonstrated stability differential.

Application
Selection Property
Validation Focus
Enzymatic chiral nitrile synthesis
Reported substrate for aldoxime dehydratase
Enantioselectivity and catalyst reusability
Antimicrobial flavor/fragrance formulation
Reported non-mutagenic, non-cytotoxic profile; antimicrobial activity
MIC spectrum and cytotoxicity endpoint context
Non-cold-chain solid formulation
Ambient-stable crystalline solid
Storage stability and handling simplification
Aqueous formulation stabilization
Hydrolytic stability vs. hydrazones
Long-term aqueous stability testing
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